molecular formula C11H14N2O2 B2366940 N-(3-Pyridin-2-yloxypropyl)prop-2-enamide CAS No. 2411318-38-0

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide

Cat. No.: B2366940
CAS No.: 2411318-38-0
M. Wt: 206.245
InChI Key: NIEBBHWLUSLFIZ-UHFFFAOYSA-N
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Description

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide is a chemical compound with the molecular formula C11H12N2O2 It is characterized by the presence of a pyridine ring attached to a propyl chain, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide typically involves the reaction of 3-pyridinol with 3-chloropropylamine to form the intermediate N-(3-pyridin-2-yloxypropyl)amine. This intermediate is then reacted with acryloyl chloride to yield the final product, this compound. The reaction conditions generally include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(3-pyridin-2-yloxypropyl)prop-2-enoic acid.

    Reduction: Formation of N-(3-pyridin-2-yloxypropyl)prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Pyridin-2-yloxypropyl)prop-2-enoic acid
  • N-(3-Pyridin-2-yloxypropyl)prop-2-enamine
  • N-(3-Pyridin-2-yloxypropyl)prop-2-enyl chloride

Uniqueness

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of a pyridine ring and a prop-2-enamide group, making it a versatile intermediate in synthetic chemistry and a promising candidate for various scientific applications .

Properties

IUPAC Name

N-(3-pyridin-2-yloxypropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-10(14)12-8-5-9-15-11-6-3-4-7-13-11/h2-4,6-7H,1,5,8-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBBHWLUSLFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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